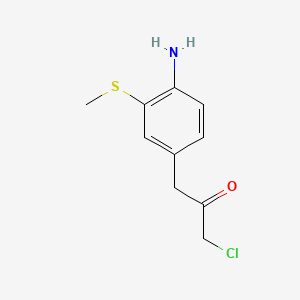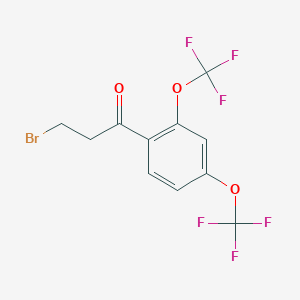![molecular formula C15H15N3 B14063986 Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- CAS No. 87698-96-2](/img/structure/B14063986.png)
Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- is a chemical compound with the molecular formula C10H6N2. It is also known by various other names such as malononitrile, benzylidene-, and α-cyanocinnamonitrile . This compound is characterized by the presence of a phenyl group attached to a methylene bridge, which is further connected to a piperidinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- typically involves the reaction of benzylidene malononitrile with piperidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- include:
Malononitrile, benzylidene-: A closely related compound with similar structural features.
α-Cyanocinnamonitrile: Another compound with a similar chemical structure and reactivity.
Uniqueness
What sets propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- apart from these similar compounds is its unique combination of a phenyl group, methylene bridge, and piperidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
87698-96-2 |
|---|---|
Fórmula molecular |
C15H15N3 |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
2-[(2-piperidin-1-ylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C15H15N3/c16-11-13(12-17)10-14-6-2-3-7-15(14)18-8-4-1-5-9-18/h2-3,6-7,10H,1,4-5,8-9H2 |
Clave InChI |
FUENHOWAPWAUMX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC=CC=C2C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


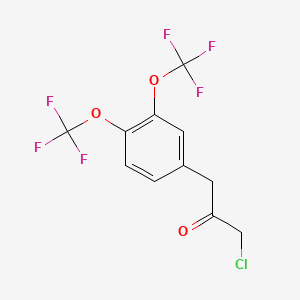
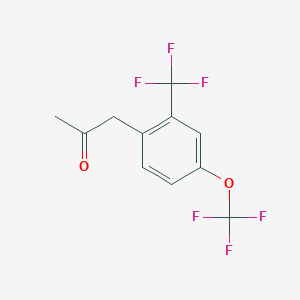
![6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol](/img/structure/B14063926.png)
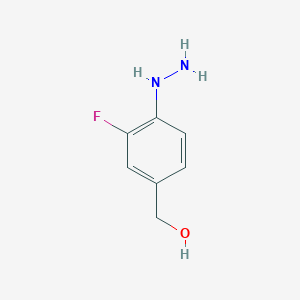
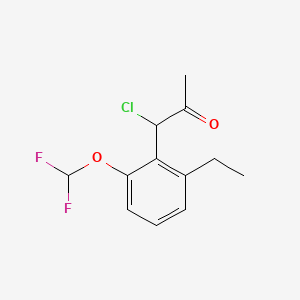
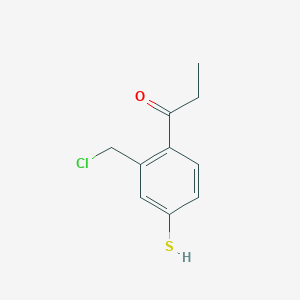
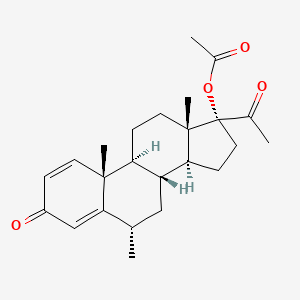
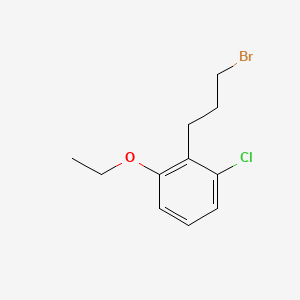
![Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester](/img/structure/B14063949.png)
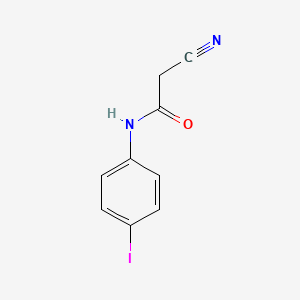
![N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide](/img/structure/B14063952.png)
